![molecular formula C17H23BN2O5 B1452113 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid CAS No. 1246372-96-2](/img/structure/B1452113.png)
1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid
Overview
Description
“1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid” is a chemical compound. It has a molecular weight of 332.4 . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butoxycarbonyl (Boc) group, which is commonly used to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles . The deprotection of the Boc group is a critical step in the synthesis process. Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids have proved unsuccessful in removing the recalcitrant indole-N-Boc protecting group . A new strategy for deprotection of this complexant class has been developed, which involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .Molecular Structure Analysis
The molecular formula of the compound is C18H24N2O4 . The InChI code is 1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) .Chemical Reactions Analysis
The compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .Physical And Chemical Properties Analysis
The compound is a solid and is stored at a temperature of 2-8°C . It has a molecular weight of 332.4 .Scientific Research Applications
Advanced Drug Discovery and Synthesis
Compounds with complex structures similar to "1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid" are integral in the development of new pharmaceuticals. For instance, a study highlighted the discovery and development of novel series of compounds demonstrating significant cytotoxic properties, potentially more potent than contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity and the ability to modulate multi-drug resistance, suggesting their promising role as antineoplastic drug candidates (Mohammad Hossain et al., 2020).
Antioxidant Activity and Environmental Applications
The antioxidant activity of synthetic compounds has been extensively studied for their potential in various fields, from food engineering to medicine. A comprehensive review of the methods used to determine antioxidant activity illustrates the broad interest in these compounds' capabilities and their environmental significance (I. Munteanu & C. Apetrei, 2021).
Synthesis of N-heterocycles
Chiral sulfinamides, similar in complexity and specificity to the tert-butoxycarbonyl group, have been used extensively as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, emphasizing the importance of such functional groups in creating structurally diverse and therapeutically relevant compounds (R. Philip et al., 2020).
Biodegradation and Environmental Fate
Understanding the environmental fate and biodegradation pathways of complex organic compounds, including ethers and similar structures, is crucial for assessing their environmental impact and potential pollution solutions. Research in this area focuses on microbial degradation pathways and the influence of compound structure on biodegradability and environmental persistence (S. Thornton et al., 2020).
Safety and Hazards
Future Directions
The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . This compound, with its Boc protected group, could play a role in these research directions .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .
Biochemical Pathways
The boc group is commonly used in peptide synthesis, suggesting that this compound may play a role in the synthesis of peptides and proteins .
Result of Action
The use of boc-protected amino acids in peptide synthesis suggests that this compound may contribute to the formation of peptides and proteins .
Action Environment
The boc group can be added to amines under aqueous conditions and removed with strong acids , suggesting that the pH and solvent used may influence the compound’s action.
properties
IUPAC Name |
[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-8-6-17(7-9-20)12-10-11(18(23)24)4-5-13(12)19-14(17)21/h4-5,10,23-24H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWETBOKPEXID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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